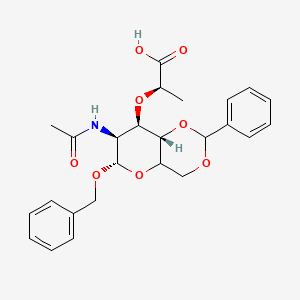

Benzyl N-acetyl-4,6-O-benzylidenemuramic acid

Description

This compound is a pyranodioxin derivative with the molecular formula C25H29NO8 and a molecular weight of 471.5 g/mol . Its IUPAC name reflects a complex stereochemistry: a pyrano[3,2-d][1,3]dioxin core substituted with acetamido, phenylmethoxy, and phenyl groups. The carboxylic acid moiety at the C2 position enhances hydrophilicity, while the phenyl groups contribute to lipophilicity.

Properties

Molecular Formula |

C25H29NO8 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |

InChI |

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19?,20+,21-,22-,24?,25+/m1/s1 |

InChI Key |

JPPMVSNCFXDOJX-QISPMSCXSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@@H]([C@H](OC2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system and the introduction of the acetamido and phenylmethoxy groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid: can undergo various chemical reactions, including:

Oxidation: The phenylmethoxy group can be oxidized to form a phenylmethoxy radical.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy group may yield a phenylmethoxy radical, while reduction of the acetamido group may produce an amine derivative.

Scientific Research Applications

Prodrug Development

One of the primary applications of this compound is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body. This specific compound can be designed to improve solubility and bioavailability of poorly soluble drugs by modifying their chemical structure without altering their therapeutic effects.

Case Study:

A study demonstrated that prodrugs derived from complex structures like (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid can enhance the delivery of antiretroviral agents used in HIV treatment. The prodrug approach allowed for controlled release and improved pharmacokinetic profiles compared to traditional formulations .

Antiviral Activity

This compound has potential applications as an antiviral agent. Its structural components may interact with viral enzymes or receptors to inhibit viral replication.

Research Insight:

Recent studies have indicated that modifications to the compound's structure could lead to enhanced activity against various viral strains. The incorporation of acetamido groups has been shown to improve binding affinity to viral targets .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects due to its ability to modulate inflammatory pathways. By acting on cyclooxygenase enzymes or other inflammatory mediators, it could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Clinical Application:

Research has highlighted that derivatives of this compound can synergize with non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering a dual-action mechanism that enhances therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism by which (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The acetamido group may participate in hydrogen bonding with active sites, while the phenylmethoxy and phenyl groups could engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Research Findings and Implications

- Stereochemistry Matters : The (2R) configuration in the target compound is critical for interactions with bacterial cell wall biosynthesis enzymes, as seen in muramic acid analogs . The (2S) enantiomer may lack this specificity .

- Substituent Effects :

- Aromatic Diversity: Chloroquinoxalinyl derivatives () demonstrate how heteroaromatic systems can redirect biological activity toward non-carbohydrate targets, such as nucleic acid-binding proteins .

Biological Activity

The compound (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid , also known by its CAS number 74842-55-0, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 389.5 g/mol. Its structural complexity includes a hexahydropyrano-dioxin core that is pivotal for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H31N1O5 |

| Molecular Weight | 389.5 g/mol |

| CAS Number | 74842-55-0 |

| Purity | >95% (HPLC) |

The biological activity of this compound has been linked to several mechanisms:

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various pathogens. Its mechanism likely involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which are crucial for neutralizing free radicals and reducing oxidative stress in cells. This activity is often assessed using methods such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes, including α-glucosidase, which is relevant for managing diabetes by slowing carbohydrate absorption.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of the compound revealed its potency against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like ampicillin, indicating its potential as an alternative treatment for bacterial infections.

Case Study 2: Antioxidant Activity Assessment

In vitro assays measuring the antioxidant activity showed that the compound significantly reduced DPPH radical levels by over 80%. This suggests a strong capacity to scavenge free radicals and potentially protect against oxidative damage in biological systems.

Table 2: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.